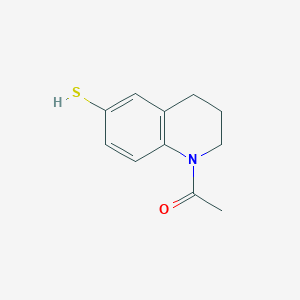
3,4-Dichloro-5-isopropoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-isopropoxypyridazine is a chemical compound with the molecular formula C7H8Cl2N2O and a molecular weight of 207.05722 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 3,4-Dichloro-5-isopropoxypyridazine involves several steps. One common method includes the reaction of 3,4-dichloropyridazine with isopropyl alcohol under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
3,4-Dichloro-5-isopropoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical synthesis.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Dichloro-5-isopropoxypyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-isopropoxypyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
3,4-Dichloro-5-isopropoxypyridazine can be compared with other similar compounds such as:
3,5-Dichloropyridazine: This compound has similar chemical properties but lacks the isopropoxy group, which may affect its reactivity and applications.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent, this compound has different functional groups and applications compared to this compound.
Propriétés
Numéro CAS |
1346697-99-1 |
|---|---|
Formule moléculaire |
C7H8Cl2N2O |
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
3,4-dichloro-5-propan-2-yloxypyridazine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)12-5-3-10-11-7(9)6(5)8/h3-4H,1-2H3 |
Clé InChI |
FDCQGBBYHOVMPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CN=NC(=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


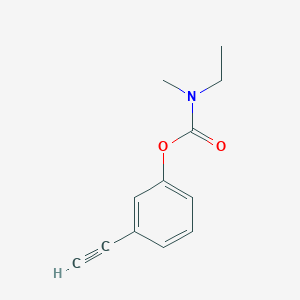

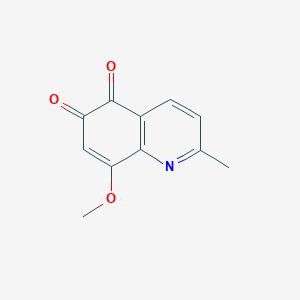
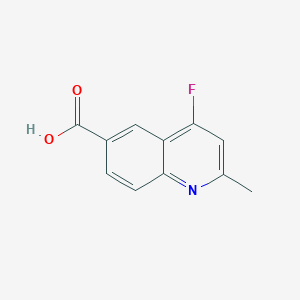

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
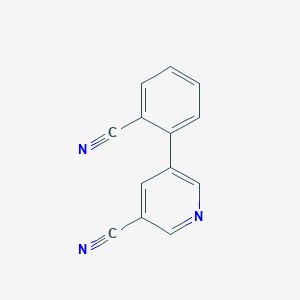

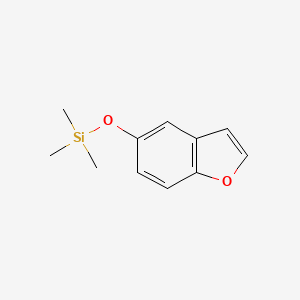

![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)
